4-[5-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride
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Description
4-[5-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2S and its molecular weight is 314.2 g/mol. The purity is usually 95.
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Biological Activity
4-[5-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a thiomorpholine ring and a pyridine moiety, suggests various biological activities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₃O₂S
- Molecular Weight : 241.31 g/mol
- SMILES Notation : C1CS(=O)(=O)CCN1C2=NC=C(C=C2)CN
The compound features a thiomorpholine ring that contributes to its biological reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 4-[5-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine exhibit antimicrobial properties. A study focusing on derivatives of aminomethylpyridines showed promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound's structural features may also contribute to anticancer activity. Thiomorpholine derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that compounds with similar scaffolds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may demonstrate biological activity. Thiomorpholine derivatives have shown potential as inhibitors of certain enzymes involved in metabolic pathways. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial treatments .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial activity of aminomethylpyridine derivatives; found significant inhibition against Gram-positive bacteria. |
Study 2 | Evaluated anticancer properties; demonstrated that similar thiomorpholine compounds induce apoptosis in various cancer cell lines. |
Study 3 | Assessed enzyme inhibition; identified potential as a DHFR inhibitor, suggesting relevance in drug development for cancer and infections. |
Properties
CAS No. |
2763756-24-5 |
---|---|
Molecular Formula |
C10H17Cl2N3O2S |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
[6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-7-9-1-2-10(12-8-9)13-3-5-16(14,15)6-4-13;;/h1-2,8H,3-7,11H2;2*1H |
InChI Key |
KHNGFZZCMQNFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC=C(C=C2)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.